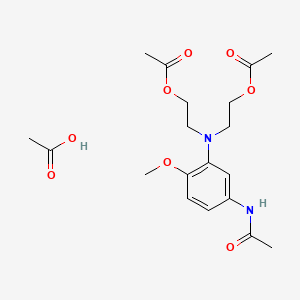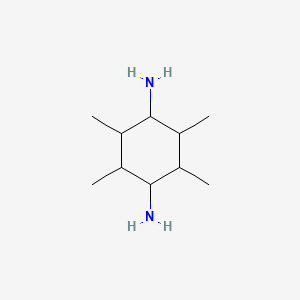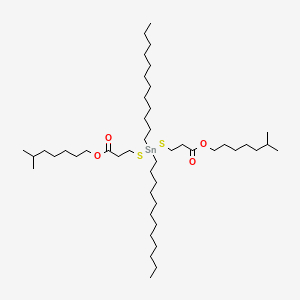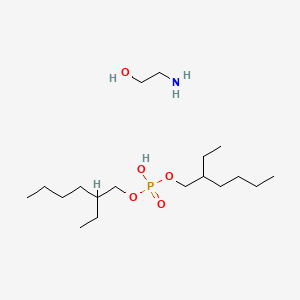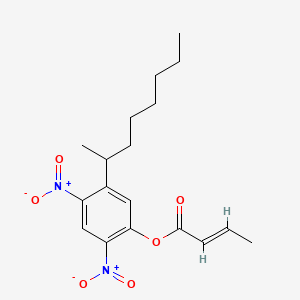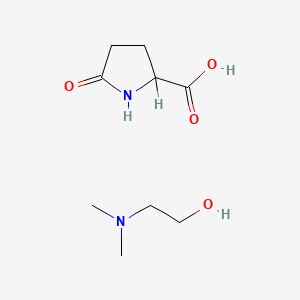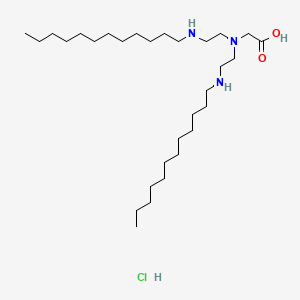
N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride is a synthetic organic compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and form micelles in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride typically involves the reaction of dodecylamine with ethylene oxide to form N,N-Bis(2-hydroxyethyl)dodecylamine. This intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Aqueous or organic solvents like ethanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity dodecylamine and ethylene oxide
Reaction Control: Automated systems to monitor temperature, pressure, and pH
Purification: Techniques like distillation and crystallization to obtain the pure compound
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides
Reduction: Reduction reactions to form amines
Substitution: Nucleophilic substitution reactions with halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
Oxidation: Formation of N-oxides
Reduction: Formation of secondary amines
Substitution: Formation of substituted glycine derivatives
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride is widely used in scientific research due to its surfactant properties. Some applications include:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates
Biology: Employed in cell lysis buffers for protein extraction and purification
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, forming micelles. This action facilitates the solubilization of hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and enhance permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis(2-hydroxyethyl)dodecylamine
- N,N-Bis(2-hydroxyethyl)dodecanamide
- N,N-Bis(2-hydroxyethyl)ethylenediamine
Uniqueness
N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride is unique due to its specific structure that combines a long hydrophobic dodecyl chain with a hydrophilic glycine moiety. This dual nature enhances its surfactant properties, making it more effective in reducing surface tension and forming stable micelles compared to similar compounds.
Eigenschaften
CAS-Nummer |
84030-30-8 |
|---|---|
Molekularformel |
C30H64ClN3O2 |
Molekulargewicht |
534.3 g/mol |
IUPAC-Name |
2-[bis[2-(dodecylamino)ethyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C30H63N3O2.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33(29-30(34)35)28-26-32-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32H,3-29H2,1-2H3,(H,34,35);1H |
InChI-Schlüssel |
MVXJAPNCCGPZHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNCCN(CCNCCCCCCCCCCCC)CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



